1-Amino-1-(2,6-dichlorophenyl)propan-2-OL

Description

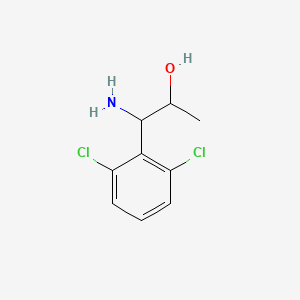

1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is an amino alcohol derivative featuring a 2,6-dichlorophenyl group attached to a propan-2-ol backbone. Its molecular formula is C₉H₁₁Cl₂NO, with a molecular weight of 220.10 g/mol . Its structural uniqueness lies in the chlorine substitution pattern on the aromatic ring and the presence of both amino and hydroxyl functional groups, which influence its physicochemical and biological properties.

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

1-amino-1-(2,6-dichlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3 |

InChI Key |

BTJUURDIFWQGTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=C(C=CC=C1Cl)Cl)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-1-(2,6-dichlorophenyl)propan-2-OL typically involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-1-(2,6-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is characterized by the following chemical structure:

- Molecular Formula : C9H11Cl2NO

- Molecular Weight : 220.10 g/mol

- IUPAC Name : (1R,2S)-1-amino-1-(2,6-dichlorophenyl)propan-2-ol

The presence of the amino group and hydroxyl group in its structure allows for interactions with various biological targets, making it a candidate for drug development.

Pharmaceutical Development

This compound has been studied for its potential as an intermediate in synthesizing pharmaceutical compounds. Specifically, it has been linked to the development of anti-obesity agents and other therapeutic drugs due to its ability to selectively act on specific receptors in vivo with minimal side effects .

Table 1: Potential Pharmaceutical Applications

Research indicates that the compound can modulate enzymatic activity and receptor functions due to its unique structural features. Studies have shown that the amino and hydroxyl groups facilitate hydrogen bonding with active sites of enzymes or receptors, enhancing binding affinity through halogen bonding . This interaction profile underscores its relevance in drug design.

Case Study Example : A study explored the interaction of this compound with specific protein targets, revealing alterations in their activity profiles. The findings suggest that modifications to this compound could lead to enhanced pharmacological properties .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in human therapeutics. Toxicological assessments have indicated that while the compound exhibits biological activity, it also requires careful evaluation to determine any potential adverse effects associated with its use.

Table 2: Toxicological Insights

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,6-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 2,6-Dichloro vs. 2,3-Dichloro Substitution

2,6-dichloro) . This positional isomerism alters steric and electronic effects:

- Electronic Effects : The electron-withdrawing chlorine atoms in the 2,6-positions may stabilize the aromatic ring differently compared to the 2,3-positions, affecting solubility and reactivity.

| Property | 1-Amino-1-(2,6-dichlorophenyl)propan-2-OL | 1-Amino-1-(2,3-dichlorophenyl)propan-2-OL |

|---|---|---|

| Chlorine Substitution | 2,6-dichloro | 2,3-dichloro |

| Symmetry | Para-substituted (symmetrical) | Ortho-substituted (asymmetrical) |

| Potential Applications | Chiral intermediates, pharmaceuticals | Not reported in evidence |

Functional Group Variations: Imidazole Derivatives

The compound 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol (CCDC 1057878) replaces the amino group with an imidazole ring substituted with phenyl groups . Key differences include:

- Hydrogen Bonding: The amino alcohol in the target compound allows for stronger hydrogen bonding (via -NH₂ and -OH), whereas the imidazole derivative relies on N–H and C–H⋯C interactions for crystal packing .

- Biological Activity: Imidazole derivatives are often associated with antimicrobial or anticancer properties, but the amino alcohol structure may prioritize use as a synthetic intermediate.

| Property | This compound | 1-[2-(2,6-dichlorophenyl)imidazol-1-yl]propan-2-ol |

|---|---|---|

| Functional Groups | Amino, hydroxyl | Imidazole, hydroxyl |

| Hydrogen Bonding | Strong (-NH₂, -OH) | Moderate (N–H, C–H⋯C) |

| Biological Relevance | Intermediate synthesis | Antimicrobial/antitumor potential |

Amino Alcohol Derivatives with Diverse Substituents

lists analogs such as 1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol (CAS 1274001-55-6), which replaces the dichlorophenyl group with a dichlorophenoxy ether and adds an aminoethyl chain .

- Polarity and Solubility: The phenoxy group increases hydrophobicity, while the aminoethyl chain enhances water solubility.

- Structural Flexibility: Extended side chains (e.g., aminoethyl) may improve binding to biological targets compared to the rigid dichlorophenyl group.

| Property | This compound | 1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol |

|---|---|---|

| Aromatic Group | 2,6-Dichlorophenyl | 3,4-Dichlorophenoxy |

| Side Chain | None | Aminoethyl |

| Polarity | Moderate (hydroxyl, amino) | High (ether, aminoethyl) |

Biological Activity

1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyl group (-OH) and an amino group (-NH₂), which contribute to its reactivity and interaction with biological targets. The presence of the dichlorophenyl moiety enhances its lipophilicity and binding affinity to various receptors and enzymes.

This compound interacts with biological targets through several mechanisms:

- Hydrogen Bonding : The hydroxyl group allows for the formation of hydrogen bonds with target proteins.

- Halogen Bonding : The dichlorophenyl group enhances binding through halogen interactions.

- Hydrophobic Interactions : These interactions are critical for modulating enzyme activity and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogens, including fungi and bacteria. In vitro studies demonstrate its effectiveness in inhibiting the growth of Candida albicans with a minimum inhibitory concentration (MIC) of 0.8 μg/mL .

CNS Activity

The compound has shown potential as a central nervous system (CNS) agent. Studies suggest that it may possess antidepressant-like effects, attributed to its ability to modulate neurotransmitter systems .

Case Studies

Synthesis

The synthesis of this compound typically involves multi-step processes that allow for the introduction of functional groups essential for its biological activity. Key steps include:

- Formation of the dichlorophenyl moiety.

- Introduction of amino and hydroxyl groups through reductive amination or similar reactions.

- Purification and characterization using techniques such as NMR and mass spectrometry.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Antifungal Treatments : Its efficacy against fungal pathogens positions it as a candidate for developing new antifungal agents.

- CNS Disorders : Potential applications in treating depression and other neurological conditions are under investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-1-(2,6-dichlorophenyl)propan-2-OL, and how can functional group proximity affect reaction outcomes?

- Methodological Answer : Synthesis often involves nucleophilic substitution or reductive amination. However, the proximity of the amino and hydroxyl groups in such compounds can lead to instability or side reactions like intramolecular cyclization. To mitigate this, protective groups (e.g., tert-butoxycarbonyl for amines) or low-temperature conditions are advised . For example, analogous aminochloropropanes require carefully controlled pH and solvent polarity to prevent decomposition during synthesis .

Q. What safety protocols are critical during handling and storage of this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Ensure local exhaust ventilation to prevent inhalation of aerosols .

- Storage : Store in a dry environment at 2–8°C to minimize hydrolysis or oxidation. Avoid exposure to moisture and air by using sealed, inert containers .

- Emergency Measures : In case of skin contact, rinse with water for ≥15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the positions of the amino, hydroxyl, and dichlorophenyl groups. Coupling constants in H NMR can resolve stereochemical ambiguities .

- FTIR : Peaks at ~3350 cm (N-H stretch) and ~1050 cm (C-O stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHClNO) and detects fragmentation patterns .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and pharmacological activity?

- Methodological Answer : The stereochemistry at the propan-2-ol carbon affects binding to biological targets. For example, enantiomers of structurally similar compounds (e.g., (3S)-3-amino-3-(4-fluorophenyl)propan-1-ol) show distinct interactions with enzymes or receptors . To resolve stereochemistry:

- Use chiral chromatography (e.g., Chiralpak® columns) or X-ray crystallography.

- Compare optical rotation with literature values for enantiomeric purity .

Q. What strategies address instability during scale-up synthesis?

- Methodological Answer : Instability often arises from moisture sensitivity or intramolecular reactions. Strategies include:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.

- Low-Temperature Processing : Reduce thermal degradation by maintaining temperatures below 0°C during critical steps .

- In-Situ Generation : Avoid isolating reactive intermediates; proceed directly to downstream reactions .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may stem from impurity profiles or assay conditions. Recommendations:

- Purity Analysis : Use HPLC with UV/ELSD detection (≥95% purity threshold) to rule out side products .

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) using reference standards.

- Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed journals to identify consensus trends .

Q. What environmental and toxicity risks are associated with this compound?

- Methodological Answer :

- Environmental : Prevent discharge into waterways due to potential aquatic toxicity. Use activated carbon or chemical neutralization for waste .

- Toxicity : Acute oral toxicity (LD > 300 mg/kg in rats) suggests moderate hazard (GHS Category 4). Chronic effects require further ecotoxicological assays (e.g., Daphnia magna tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.